11-Methyl-6-nitrochrysene

Chemical Carcinogenesis Environmental Mutagenesis Nitro-PAH Toxicology

Generic substitution among methylated nitrochrysenes is scientifically invalid-only the 11-methyl isomer exhibits enhanced direct-acting mutagenicity. This compound is purpose-built for SAR-driven carcinogenesis research: • Superior Ames assay activity vs parent 6-nitrochrysene; 5-methyl isomer is inactive-confirms position-specific activation • Attenuated in vivo tumorigenicity enables comparative metabolic detoxification studies • XLogP3=5.9 supports GC-MS/HPLC method development for environmental nitro-PAH detection Supplied at ≥95% purity; custom pack sizes and bulk quantities available upon request.

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
CAS No. 124390-37-0
Cat. No. B047790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methyl-6-nitrochrysene
CAS124390-37-0
Synonyms11-METHYL-6-NITROCHRYSENE
Molecular FormulaC19H13NO2
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-]
InChIInChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3
InChIKeyOMBRRTHRPGDGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methyl-6-nitrochrysene (CAS 124390-37-0): A Defined Nitro-PAH Research Standard for Bay-Region Methylation Studies


11-Methyl-6-nitrochrysene (also designated 5-methyl-12-nitrochrysene) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C19H13NO2 and a molecular weight of 287.3 g/mol [1]. This compound is characterized by the presence of both a nitro group at the 6-position and a methyl substituent at the 11-position (bay-region) of the chrysene backbone [1]. It is primarily utilized as a specialized research chemical in environmental toxicology and chemical carcinogenesis studies to investigate the structure-activity relationships (SAR) governing the mutagenic and tumorigenic potential of nitro-PAHs [2].

Why 11-Methyl-6-nitrochrysene Cannot Be Interchanged with Other Methylnitrochrysenes: The Critical Role of Bay-Region Substitution Position


Generic substitution among methylated nitrochrysenes is scientifically invalid due to the profound and position-specific influence of the methyl group on biological activity [1]. A comparative study clearly demonstrated that moving the methyl substituent from the 11-position to the 5-position of the 6-nitrochrysene scaffold results in a complete loss of detectable mutagenic activity in the Ames assay [1]. Furthermore, while both methylated derivatives exhibit reduced tumorigenicity relative to the parent 6-nitrochrysene, the underlying mechanisms governing their metabolic activation and DNA interactions are distinct and influenced by steric factors [1]. Therefore, procurement decisions for research on bay-region methylation effects must be guided by the specific quantitative differentiation data presented below.

Quantitative Differentiation of 11-Methyl-6-nitrochrysene from Its Closest Analogs


Enhanced Mutagenic Potency in Salmonella typhimurium TA100 in the Absence of Metabolic Activation

In the Ames test using Salmonella typhimurium strain TA100 without the addition of a rat liver S9 metabolic activation system, 11-methyl-6-nitrochrysene (11-Me-6-NC) was the most potent mutagen among the compounds tested, surpassing the activity of the unsubstituted parent compound, 6-nitrochrysene (6-NC) [1]. Critically, the 5-methyl isomer (5-Me-6-NC) and 5-methylchrysene (5-MeC) were both completely inactive under these conditions, demonstrating a stark functional divergence dictated solely by the position of methyl substitution [1].

Chemical Carcinogenesis Environmental Mutagenesis Nitro-PAH Toxicology

Sustained Superior Mutagenic Activity in the Presence of Metabolic Activation (S9)

When the mutagenicity assays were repeated in the presence of a rat liver 9000 g supernatant (S9), which provides metabolic activation enzymes, the rank order of potency persisted, with 11-methyl-6-nitrochrysene (11-Me-6-NC) exhibiting greater activity than 6-nitrochrysene (6-NC) [1]. Under these more physiologically relevant conditions, the 5-methyl isomer (5-Me-6-NC) and 5-methylchrysene (5-MeC) showed only marginal activity, remaining far less potent than 11-Me-6-NC [1].

Chemical Carcinogenesis Metabolic Activation Nitro-PAH Toxicology

Quantitatively Reduced In Vivo Tumorigenic Activity in Newborn Mouse Lung

In contrast to its enhanced in vitro mutagenicity, 11-methyl-6-nitrochrysene (11-Me-6-NC) exhibited significantly lower tumorigenic activity in a newborn mouse bioassay compared to the parent compound, 6-nitrochrysene (6-NC) [1]. Following intraperitoneal administration of a total dose of 100 nmol per mouse, 6-NC induced significantly more lung tumors than 11-Me-6-NC [1]. The activity ranking was 6-NC > 5-MeC > 11-Me-6-NC ≈ 5-Me-6-NC [1].

Chemical Carcinogenesis In Vivo Toxicology Nitro-PAH Tumorigenicity

Parallel Reduction in Liver Tumorigenicity in Newborn Mice

The same in vivo study also assessed the induction of liver tumors in newborn male mice. The pattern of liver tumorigenicity mirrored that observed for lung tumors, with 6-nitrochrysene (6-NC) being the most potent inducer [1]. Both 11-methyl-6-nitrochrysene (11-Me-6-NC) and its 5-methyl isomer (5-Me-6-NC) were significantly less active than 6-NC in producing liver tumors, confirming that bay-region methylation at either position attenuates hepatic carcinogenicity in this model [1].

Chemical Carcinogenesis In Vivo Toxicology Nitro-PAH Tumorigenicity

Increased Computed Lipophilicity (XLogP3) Relative to Parent 6-Nitrochrysene

Based on computed properties from authoritative databases, 11-methyl-6-nitrochrysene exhibits increased lipophilicity compared to its unsubstituted parent, 6-nitrochrysene. The calculated XLogP3 value for 11-methyl-6-nitrochrysene is 5.9, whereas 6-nitrochrysene has an XLogP3 of 5.5 [1][2]. This difference of +0.4 log units is attributable to the addition of the methyl group.

Physicochemical Properties QSAR Modeling Environmental Fate

Targeted Research Applications for 11-Methyl-6-nitrochrysene Based on Differentiated Evidence


Mechanistic Studies of Bay-Region Methylation Effects on Mutagenicity

Researchers investigating the structural basis of nitro-PAH mutagenicity can utilize 11-methyl-6-nitrochrysene as a key tool. Its demonstrated superior mutagenic activity in the Ames assay relative to both the parent 6-nitrochrysene and the inactive 5-methyl isomer [1] provides a unique model for studying how a single bay-region methyl group can enhance direct-acting mutagenic potential. This compound is ideal for experiments designed to probe the steric and electronic factors influencing nitroreductase accessibility and the subsequent formation of reactive intermediates.

Comparative Carcinogenicity and Tumorigenicity Studies in Rodent Models

For in vivo carcinogenicity research, 11-methyl-6-nitrochrysene offers a distinct profile. Its significantly reduced potency for inducing lung and liver tumors in newborn mice compared to 6-nitrochrysene [1] makes it a valuable comparator for studies aiming to understand why certain structural modifications, despite enhancing in vitro mutagenicity, lead to attenuated tumorigenesis. This compound can be employed in comparative studies to identify the specific in vivo metabolic or detoxification pathways that mitigate carcinogenic risk.

Structure-Activity Relationship (SAR) and QSAR Modeling for Nitro-PAHs

The availability of direct comparative data for 11-methyl-6-nitrochrysene, its 5-methyl isomer, and the parent 6-nitrochrysene [1] makes it an essential data point for building and validating SAR and QSAR models. Its defined molecular structure and quantitative biological activity profile—including both enhanced in vitro mutagenicity and reduced in vivo tumorigenicity—provide critical information for computational toxicology models designed to predict the hazard potential of novel or environmentally relevant nitro-PAHs.

Analytical Chemistry and Environmental Fate Assessment

Given its increased computed lipophilicity (XLogP3 = 5.9) compared to 6-nitrochrysene (XLogP3 = 5.5) [1], 11-methyl-6-nitrochrysene serves as a suitable model compound for developing and optimizing analytical methods (e.g., GC-MS, HPLC) for detecting and quantifying methylated nitro-PAHs in complex environmental matrices. Its distinct physicochemical properties also make it a relevant standard for studying the partitioning, transport, and bioaccumulation behavior of this class of environmental contaminants.

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